molecular formula C18H35NO3 B14097288 N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide

N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide

Katalognummer: B14097288
Molekulargewicht: 313.5 g/mol
InChI-Schlüssel: NLVYBXHFUWRFLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a tetradecene backbone with hydroxyl groups at positions 1 and 3, and a butanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetradecene Backbone: This can be achieved through the oligomerization of smaller alkenes or via the Wittig reaction, which forms a double bond between carbon atoms.

    Introduction of Hydroxyl Groups: Hydroxylation of the tetradecene backbone can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure selective addition at the desired positions.

    Amidation Reaction: The final step involves the reaction of the hydroxylated tetradecene with butanoyl chloride in the presence of a base like pyridine to form the butanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or sodium hypochlorite (NaOCl).

    Reduction: The double bond in the tetradecene backbone can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide: Similar structure but with an octadecene backbone and an acetamide group.

    N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide: Similar structure but with a tetracosane backbone and an amide group.

Eigenschaften

Molekularformel

C18H35NO3

Molekulargewicht

313.5 g/mol

IUPAC-Name

N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide

InChI

InChI=1S/C18H35NO3/c1-3-5-6-7-8-9-10-11-12-14-17(21)16(15-20)19-18(22)13-4-2/h12,14,16-17,20-21H,3-11,13,15H2,1-2H3,(H,19,22)

InChI-Schlüssel

NLVYBXHFUWRFLO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC=CC(C(CO)NC(=O)CCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.